molecular formula C13H12BrN3O3 B2396624 5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide CAS No. 1645534-40-2

5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide

Cat. No.: B2396624
CAS No.: 1645534-40-2
M. Wt: 338.161
InChI Key: DIOOTLLTHDGIEW-UHFFFAOYSA-N
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Description

5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide is a benzamide derivative featuring a bromo (Br) substituent at position 5, a methyl (CH₃) group at position 2, and a nitro (NO₂) group at position 3 on the benzene ring. The amide nitrogen is substituted with a cyano(cyclopropyl)methyl group, introducing both steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

5-bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c1-7-10(4-9(14)5-12(7)17(19)20)13(18)16-11(6-15)8-2-3-8/h4-5,8,11H,2-3H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOOTLLTHDGIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NC(C#N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursorsThe nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to various substituted benzamide derivatives.

Scientific Research Applications

5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Substituent Profile and Electronic Effects

The target compound’s unique substituent combination distinguishes it from analogs. Key comparisons include:

Compound Name Substituents (Benzene Ring) Amide Substituent Key Functional Groups Reference
5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide Br (C5), CH₃ (C2), NO₂ (C3) Cyano(cyclopropyl)methyl Nitro, Cyano, Cyclopropane
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide Br (C5), F (C2), CH₃ (C3) Cyclopropyl Fluoro
5-Bromo-2-chloro-N-cyclopropylbenzamide Br (C5), Cl (C2) Cyclopropyl Chloro
5-Bromo-2-methyl-3-nitrobenzoic acid Br (C5), CH₃ (C2), NO₂ (C3) — (Carboxylic acid) Nitro, Carboxylic acid

Analysis :

  • Nitro vs.
  • Amide Substitution: The cyano(cyclopropyl)methyl group introduces steric hindrance and electron withdrawal (via the cyano group), which may improve hydrolytic stability compared to simpler cyclopropyl-substituted amides (e.g., ) .
a) Solubility and Lipophilicity
  • The nitro group in the target compound reduces solubility in aqueous media compared to analogs with electron-donating groups (e.g., methoxy in ). However, the cyclopropane moiety may counterbalance this by increasing lipophilicity, enhancing membrane permeability .
  • The carboxylic acid derivative () exhibits higher solubility due to ionization but lower cell permeability compared to the target benzamide .
c) Stability
  • The cyano group in the target compound stabilizes the amide bond against enzymatic degradation compared to N-aryl or N-alkyl analogs (e.g., ) .

Structural Analogs with Heterocyclic Moieties

  • However, the methoxy group reduces electrophilicity compared to the nitro group in the target compound .
  • Compound 6e (): The indole-oxadiazole scaffold introduces planar rigidity, which may enhance binding affinity but reduce metabolic stability compared to the target’s flexible cyclopropane group .

Biological Activity

5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article delves into its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds, supported by relevant data tables and research findings.

Compound Overview

  • IUPAC Name: 5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide
  • Molecular Formula: C13H12BrN3O3
  • Molecular Weight: 338.16 g/mol
  • CAS Number: 1645534-40-2

This compound features a bromine atom, a cyano group, and a nitrobenzamide moiety, which contribute to its unique chemical properties and potential biological effects.

Synthesis Methods

The synthesis of 5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Nitration : Introduction of the nitro group using nitrating agents like nitric acid.
  • Cyclopropyl Group Addition : Formation of the cyclopropyl structure through cyclization reactions.
  • Bromination : Selective bromination to introduce the bromine atom at the appropriate position on the aromatic ring.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within biological systems. The presence of the cyano and nitro groups may facilitate enzyme inhibition or activation, influencing various biochemical pathways.

Potential Molecular Targets:

  • Enzymatic pathways related to cancer cell proliferation.
  • Inhibition of specific receptors involved in inflammatory responses.

Biological Activity

Research indicates that derivatives of 5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide exhibit varying degrees of biological activity:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, comparable to known chemotherapeutic agents.
    • IC50 values in various cancer cell lines indicate significant antiproliferative effects.
    • For instance, compounds similar to this structure have shown IC50 values ranging from 0.2 μM to 10 μM against different cancer cell lines including MCF-7 and A549 .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism and proliferation.
    • Inhibition studies have demonstrated potential against CDK9 and VEGFR-2 pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide:

StudyFindings
Study A Demonstrated significant growth inhibition in MCF-7 cells with an IC50 value of 5 μM for similar benzamide derivatives.
Study B Reported that derivatives showed enhanced activity against A549 lung cancer cells with IC50 values as low as 1 μM.
Study C Evaluated the compound's role as an inhibitor for key signaling pathways involved in tumor progression, showing promising results for further development .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of 5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide against structurally similar compounds:

CompoundStructural FeaturesBiological Activity
5-Bromo-2-methyl-3-nitrobenzamide Lacks cyano and cyclopropyl groupsLower anticancer activity
N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide Similar structure without bromineModerate activity against certain cancer cell lines
5-Bromo-N-(cyclopropylmethyl)-2-methyl-3-nitrobenzamide Lacks cyano groupVariable activity depending on cellular context

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzamide core. A plausible route includes:

Bromination : Introduce bromine at the 5-position of 2-methylbenzoic acid under controlled conditions (e.g., using Br₂/FeBr₃ at 0–25°C) .

Nitration : Introduce the nitro group at the 3-position using HNO₃/H₂SO₄, maintaining temperatures below 50°C to avoid over-nitration.

Amide Coupling : React the intermediate with cyano(cyclopropyl)methylamine via coupling reagents like EDCI/HOBt in anhydrous DMF .

  • Optimization : Yield improvements (e.g., >70%) require precise stoichiometric ratios, inert atmospheres, and purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C5, cyclopropyl protons at δ 0.8–1.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Diffraction (XRD) : Resolve crystallographic parameters (e.g., bond angles in the cyclopropane ring) .
    • Data Table :
TechniqueKey Peaks/ParametersReference
¹H NMR (CDCl₃)δ 8.1 (s, H-4), δ 2.5 (s, CH₃), δ 1.1–1.3 (m, cyclopropane)
HRMS (ESI+)m/z 396.9872 [M+H]⁺ (calc. 396.9865)

Advanced Research Questions

Q. How does the cyclopropylcyano group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The cyclopropane ring’s strain and the electron-withdrawing cyano group enhance electrophilicity at the amide carbonyl. Theoretical studies (DFT/B3LYP) suggest that ring strain lowers activation energy for nucleophilic attack, favoring SN2 pathways .
  • Experimental Validation : Kinetic studies in polar aprotic solvents (e.g., DMSO) show accelerated reactions with amines (e.g., k = 0.15 M⁻¹s⁻¹ at 25°C) compared to non-cyclopropyl analogs .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

  • Methodological Approach :

Orthogonal Assays : Validate activity across multiple assays (e.g., MIC for antimicrobial; MTT for cytotoxicity) .

Structural Verification : Confirm compound integrity post-assay (e.g., LC-MS to rule out degradation) .

Target Profiling : Use computational docking (AutoDock Vina) to identify binding affinities for diverse targets (e.g., bacterial gyrase vs. human kinases) .

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM in cancer vs. 50 µM in bacteria) may arise from cell permeability differences, resolved via logP optimization .

Data Contradiction Analysis

Q. Why do computational models and experimental data diverge in predicting solubility?

  • Root Cause : Most models (e.g., COSMO-RS) underestimate the impact of nitro and cyclopropane groups on solvation entropy.
  • Resolution :

  • Experimental Calibration : Measure solubility in DMSO/H₂O mixtures via UV-Vis (λmax = 280 nm) .
  • Model Adjustment : Incorporate entropy corrections for strained rings into predictive algorithms .

Experimental Design Considerations

Q. How to design stability studies under varying pH and temperature conditions?

  • Protocol :

pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (C18 column, 70:30 MeOH/H₂O) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.